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Compound of Interest

Compound Name: Atherosperminine

Cat. No.: B1209876 Get Quote

Introduction

Atherosperminine is a naturally occurring alkaloid found in plants such as Atherosperma

moschatum.[1] As a compound with potential pharmacological applications, including anti-

inflammatory, anti-cancer, and psychopharmacological effects, detailed structural and

quantitative analysis is crucial for research and drug development.[1][2] This document

provides comprehensive application notes and protocols for the analysis of Atherosperminine
using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, the

primary techniques for its structural elucidation.[3][4]

Mass Spectrometry Analysis of Atherosperminine
Application Note: Mass spectrometry is a powerful analytical technique used to determine the

molecular weight and elemental composition of Atherosperminine, and to elucidate its

structure through fragmentation analysis. Liquid Chromatography coupled with tandem Mass

Spectrometry (LC-MS/MS) is particularly effective for identifying and quantifying

Atherosperminine in complex mixtures, such as plant extracts. High-resolution mass

spectrometry (HRMS) provides accurate mass data, which is essential for confirming the

molecular formula.

Quantitative Data Presentation

Table 1: General Mass Spectrometry Data for Atherosperminine.
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Property Value Source

Chemical Formula C₂₀H₂₃NO₂

Molecular Weight 309.4 g/mol

Exact Mass 309.172879 g/mol

Precursor Ion (Positive Mode) [M+H]⁺

| Precursor m/z | 310.18016 | |

Table 2: Predicted Collision Cross Section (CCS) Data for Atherosperminine Adducts.

Adduct m/z Predicted CCS (Å²)

[M+H]⁺ 310.18016 173.9

[M+Na]⁺ 332.16210 182.9

[M-H]⁻ 308.16560 181.0

[M+NH₄]⁺ 327.20670 191.7

[M]⁺ 309.17233 181.2

Data sourced from PubChem, calculated using CCSbase.

Table 3: Experimental MS/MS Fragmentation Data for Atherosperminine ([M+H]⁺, m/z ≈

310.18).

Fragment m/z Relative Abundance (%)

265.12427 100.0

235.07691 97.3

250.09998 95.6

234.10538 72.3

191.08657 29.0
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Experimental data from MassBank of North America (MoNA).

Experimental Workflow for LC-MS/MS Analysis
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Caption: LC-MS/MS workflow for Atherosperminine analysis.

Protocol: LC-MS/MS Analysis of Atherosperminine

This protocol is a representative method based on standard practices for alkaloid analysis.

Sample Preparation:

Accurately weigh 1 mg of isolated Atherosperminine or dried plant extract.

Dissolve the sample in 1 mL of methanol or a suitable solvent mixture.

Vortex the solution for 1 minute to ensure complete dissolution.

Filter the solution through a 0.22 µm syringe filter into an LC vial.

Instrumentation:

Use a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid

chromatography (UHPLC) system.
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Couple the system to a high-resolution mass spectrometer, such as a Quadrupole Time-

of-Flight (Q-TOF) or Orbitrap instrument.

Chromatographic Conditions:

Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

Mobile Phase A: 0.1% formic acid in water.

Mobile Phase B: 0.1% formic acid in acetonitrile.

Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 3 minutes, and return

to initial conditions.

Flow Rate: 0.3 mL/min.

Injection Volume: 5 µL.

Column Temperature: 40 °C.

Mass Spectrometry Conditions:

Ionization Mode: Electrospray Ionization (ESI), Positive.

Scan Range: m/z 100-1000.

Data Acquisition: Data-dependent acquisition (DDA) mode to trigger MS/MS scans for the

most abundant ions in each full scan.

Collision Energy: Use a stepped collision energy (e.g., 15, 25, 40 eV) to generate a rich

fragmentation spectrum.

NMR Spectroscopy Analysis of Atherosperminine
Application Note: NMR spectroscopy is the most definitive method for the complete structural

elucidation of organic molecules like Atherosperminine. 1D NMR experiments (¹H and ¹³C)

provide information about the chemical environment of hydrogen and carbon atoms. 2D NMR
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experiments (such as COSY, HMQC, and HMBC) are used to establish connectivity between

atoms, allowing for the unambiguous assignment of the entire molecular structure.

Quantitative Data Presentation

Table 4: ¹H-NMR Spectroscopic Data for Atherosperminine (500 MHz, CDCl₃).

Position δ (ppm) Multiplicity J (Hz)

OCH₃-3 4.29 s -

H-4 8.18 d 5.0

H-5 8.91 d 5.0

H-8 8.57 d 7.0

H-11 8.58 d 8.0

H-9 7.52 t -

H-10 7.73 t -

Data adapted from a study on compounds from Polyalthia lateriflora.

Table 5: ¹³C-NMR Spectroscopic Data for Atherosperminine (125 MHz, CDCl₃).
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Carbon δ (ppm) Carbon δ (ppm)

C-1 149.71 C-7a 130.61

C-1a 102.62 C-8 128.71

C-2 136.26 C-9 127.65

C-3 136.53 C-10 133.96

C-3a 130.74 C-11 126.66

C-3b 122.88 C-11a 133.23

C-4 119.37 C-5 144.31

C-6a 144.97 OCH₃-3 60.22

C-7 182.58 1-OCH₂O-2 102.36

Data adapted from a study on compounds from Polyalthia lateriflora.

Protocol: NMR Analysis of Atherosperminine

This protocol is based on methods described for the structural elucidation of

Atherosperminine and related alkaloids.

Sample Preparation:

Dissolve 5-10 mg of purified Atherosperminine in approximately 0.6 mL of deuterated

chloroform (CDCl₃).

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

Transfer the solution to a 5 mm NMR tube.

Instrumentation:

Use a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe

for enhanced sensitivity.
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Data Acquisition:

Acquire standard 1D spectra:

¹H NMR: Acquire with a sufficient number of scans to achieve a good signal-to-noise

ratio.

¹³C NMR: Acquire using a standard pulse program (e.g., zgpg30).

DEPT-135: Run to differentiate between CH, CH₂, and CH₃ signals.

Acquire standard 2D spectra for structural elucidation:

COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin couplings.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single

Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond)

correlations between ¹H and ¹³C atoms, crucial for assembling the carbon skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity

of protons, aiding in stereochemical assignments.

Biological Activity and Signaling Pathway
Application Note: Atherosperminine exhibits several biological activities, including the

inhibition of cAMP phosphodiesterase. This enzyme is responsible for the degradation of cyclic

adenosine monophosphate (cAMP), a critical second messenger in many signaling pathways.

By inhibiting this enzyme, Atherosperminine increases intracellular cAMP levels, which can

lead to effects such as smooth muscle relaxation. It has also been investigated for its effects on

dopamine receptors.

Proposed Signaling Pathway of Atherosperminine
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Caption: Inhibition of cAMP phosphodiesterase by Atherosperminine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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